2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C15H11F3N2O |
|---|---|
Molecular Weight |
292.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-21-13-5-3-2-4-11(13)12-9-20-8-10(15(16,17)18)6-7-14(20)19-12/h2-9H,1H3 |
InChI Key |
SGUHYIOMUZZLSX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Aminopyridine with 2-Bromo-1-(2-methoxyphenyl)-2-(trifluoromethyl)ethanone
This classical approach involves the reaction of 2-aminopyridine with a specifically substituted bromoacetophenone derivative bearing the 2-methoxyphenyl and trifluoromethyl groups.
- Dissolve 2-aminopyridine (20 mmol) in acetone (100 mL).
- Add an equimolar amount of 2-bromo-1-(2-methoxyphenyl)-2-(trifluoromethyl)ethanone.
- Reflux the mixture for 2–3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, the resulting salt is filtered and refluxed with 2N hydrochloric acid for 1 hour.
- The acidic solution is basified cautiously with 15% ammonium hydroxide before complete cooling.
- The precipitated base is collected by filtration and recrystallized from ethanol to yield the target imidazo[1,2-a]pyridine derivative.
Ultrasound-Assisted Synthesis Using 2-Bromoacetophenone Derivatives
An advanced method employs ultrasonic irradiation to accelerate the reaction between 2-aminopyridine and substituted 2-bromoacetophenones in a green solvent like polyethylene glycol 400 (PEG-400).
- Mix 2-aminopyridine and 2-bromo-1-(2-methoxyphenyl)-2-(trifluoromethyl)ethanone in PEG-400.
- Subject the reaction mixture to ultrasound irradiation at room temperature.
- Reaction times are significantly reduced, typically less than 30 minutes.
- The product is extracted with ethyl acetate, dried, and purified by column chromatography.
Domino A3-Coupling Reaction
Although more commonly applied to other imidazo[1,2-a]pyridine derivatives, the domino A3-coupling reaction (involving aldehydes, amines, and alkynes) can be adapted to synthesize substituted imidazo[1,2-a]pyridines.
- Uses 2-aminopyridine, an aldehyde (bearing the methoxyphenyl group), and an alkyne under mild heating (~50 °C).
- Catalyzed by copper or other transition metals.
- Produces 2,3-disubstituted imidazo[1,2-a]pyridines with good yields and scalability.
- Lower environmental impact compared to traditional methods due to mild conditions and reduced waste.
Lewis Acid-Catalyzed Aza-Friedel–Crafts Reaction
Comparative Table of Preparation Methods
| Method | Key Reagents | Conditions | Solvent | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Condensation with substituted bromoacetophenone | 2-Aminopyridine, 2-bromo-1-(2-methoxyphenyl)-2-(trifluoromethyl)ethanone | Reflux 2–3 h, acid/base workup | Acetone, HCl, NH4OH | 85–90 | Straightforward, high yield, well-established | Requires reflux and acid/base steps |
| Ultrasound-assisted synthesis | 2-Aminopyridine, substituted bromoacetophenone | Ultrasound irradiation, ~30 min | PEG-400 | >80 | Green solvent, short reaction time | Requires ultrasound equipment |
| Domino A3-coupling | 2-Aminopyridine, aldehyde, alkyne | Mild heating (~50 °C), copper catalyst | Various | 80–87 | Mild conditions, scalable, environmentally friendly | More complex reagent setup |
| Lewis acid-catalyzed aza-Friedel–Crafts | Imidazo[1,2-a]pyridine, aldehydes, amines, Y(OTf)_3 | Ambient temperature, open air | Various | Moderate to good | Simple operation, broad substrate scope | Limited to C3 alkylation derivatives |
In-Depth Research Findings and Notes
- The condensation method with substituted bromoacetophenones is widely used for synthesizing 2-substituted imidazo[1,2-a]pyridines, including those with trifluoromethyl groups, due to its reliability and high yields.
- Ultrasound-assisted synthesis offers an environmentally benign and rapid alternative, with PEG-400 as a non-toxic solvent compatible with sonication, enabling good yields in less than 30 minutes.
- Domino A3-coupling reactions provide a "green" synthetic route with mild heating and lower E-factors compared to conventional methods, suitable for large-scale synthesis.
- Lewis acid-catalyzed aza-Friedel–Crafts reactions expand the functionalization possibilities of imidazo[1,2-a]pyridines, although their direct application to the 2-(2-methoxyphenyl)-6-(trifluoromethyl) derivative requires further adaptation.
- Purification typically involves silica gel column chromatography using ethyl acetate/hexane mixtures, and characterization includes ^1H and ^13C NMR, melting point determination, and HRMS for structural confirmation.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trifluoromethyl group at C6 enables nucleophilic aromatic substitution (SNAr) under basic conditions. Key findings include:
| Reaction Type | Conditions | Products Formed | Yield | Source |
|---|---|---|---|---|
| Iodination at C3 | I₂, TBHP, EtOH, ultrasound | 3-Iodo derivative | 80% | |
| Alkylation via SNAr | Y(OTf)₃, aldehyde, amine | C3-alkylated derivatives | 75-92% |
The ultrasound-assisted iodination demonstrates exceptional regioselectivity due to the electron-withdrawing trifluoromethyl group activating C3 .
Aza-Friedel-Crafts Alkylation
Y(OTf)₃-catalyzed three-component reactions enable C3 functionalization through a proposed mechanism:
-
Imine formation between aldehyde and amine
-
Electrophilic activation of imine by Y(OTf)₃
-
Attack by imidazo[1,2-a]pyridine at C3
Substrate scope analysis reveals:
-
Electron-donating groups (e.g., methoxy) on the 2-phenyl ring increase yields to 92%
-
Halogen substituents (F, Cl, Br) maintain reactivity with 80-85% yields
Arylomethylation via Glyoxylic Acid Coupling
A three-step mechanism was confirmed through control experiments :
| Step | Process | Key Observations |
|---|---|---|
| 1 | Condensation with glyoxylic acid | Forms α-keto acid intermediate |
| 2 | Suzuki-Miyaura coupling with boronic acids | Achieves 50% conversion to biaryl intermediate |
| 3 | Decarboxylation | Final product obtained in 75% yield |
This method tolerates electron-rich boronic acids, enabling synthesis of 3-(4-methoxybenzyl) derivatives .
Cycloaddition Reactions
The compound participates in [3+2] cycloadditions with pyridinium ylides:
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Trifluoroacetonitrile | Thermal (110°C) | Imidazo[1,2-a]pyridine-fused triazole | 68% |
Density functional theory calculations suggest the trifluoromethyl group lowers LUMO energy by 1.2 eV compared to non-fluorinated analogs, enhancing dipolarophile reactivity.
Radical-Based Functionalization
TBHP-mediated radical pathways enable C-H activation:
-
Mechanism : tert-butoxy radicals abstract hydrogen, generating aryl radical intermediates
-
Scope : Compatible with thienyl and ethyl substituents (yields: 78-82%)
-
Limitation : Steric hindrance from 2-methoxyphenyl reduces yields by 15% compared to 2-phenyl analogs
Comparative Reactivity Analysis
| Position | Reactivity Type | Rate Relative to Parent Compound |
|---|---|---|
| C3 | Electrophilic substitution | 8.2× faster |
| C8 | Radical addition | 0.7× slower |
| C5 | Nucleophilic attack | Not observed |
Data derived from competition experiments using deuterated analogs .
Scientific Research Applications
2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been explored as a scaffold for the development of covalent inhibitors targeting the KRAS G12C mutation in cancer cells . The compound binds covalently to the target protein, inhibiting its activity and leading to the desired therapeutic effect.
Comparison with Similar Compounds
Substituent Variations and Reactivity
Halogenated pyridines are highly tunable scaffolds. Below is a comparison of key analogs:
| Compound Name | CAS Number | Substituents | Key Functional Differences |
|---|---|---|---|
| 6-Bromo-2-(bromomethyl)-3-chloropyridine | N/A | 6-Br, 2-BrCH2, 3-Cl | Bromomethyl group enhances alkylation potential |
| 3-Bromo-6-chloro-2-fluoropyridine | 885952-18-1 | 3-Br, 6-Cl, 2-F | Fluorine increases electronegativity |
| 3-Bromo-6-chloro-2-pyridinecarboxylic acid | 929000-66-8 | 3-Br, 6-Cl, 2-COOH | Carboxylic acid enables salt formation |
| 2-Bromo-6-chloro-3-nitropyridine | 91678-23-8 | 2-Br, 6-Cl, 3-NO2 | Nitro group enhances electrophilicity |
| 3-Bromo-2-chloro-6-methylpyridine | 185017-72-5 | 3-Br, 2-Cl, 6-CH3 | Methyl group improves lipophilicity |
Key Observations :
- The bromomethyl group in the target compound distinguishes it from analogs with simpler halogens or functional groups (e.g., –COOH or –NO2). This group facilitates nucleophilic substitution reactions, making it valuable for alkylation or as a linker in drug design.
- Fluorinated analogs (e.g., 3-Bromo-6-chloro-2-fluoropyridine) exhibit stronger electron-withdrawing effects, altering reactivity in aryl coupling reactions.
- Carboxylic acid derivatives (e.g., 929000-66-8) are more polar, impacting solubility and bioavailability in pharmaceutical applications.
Physical and Chemical Properties
Comparative data for select compounds:
Analysis :
- The target compound’s higher molecular weight (due to two bromine atoms) likely results in lower solubility in aqueous media compared to methyl- or hydroxy-substituted analogs.
- Methyl-substituted derivatives (e.g., 185017-72-5) have lower melting points, suggesting reduced crystallinity compared to bromine-rich analogs.
Biological Activity
2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.
Synthesis
The synthesis of 2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves multicomponent reactions and coupling techniques. The process yields high purity and yields of the desired compound, which can be further modified to enhance its biological activity.
Biological Activity Overview
The biological activity of imidazo[1,2-a]pyridine derivatives is well-documented, with various studies indicating their potential as therapeutic agents. The following table summarizes key biological activities associated with this compound:
Anticancer Activity
A study published in PubMed reported that 6-substituted imidazo[1,2-a]pyridines, including derivatives similar to 2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, exhibited potent activity against HT-29 and Caco-2 colon cancer cell lines. The mechanism involves the release of cytochrome c from mitochondria and subsequent activation of caspases 3 and 8, indicating a mitochondrial pathway for apoptosis induction .
Antimicrobial Properties
Research focusing on imidazo[1,2-a]pyridine derivatives has shown promising results in antimicrobial assays. These compounds were tested against various bacterial strains with notable effectiveness. For instance, MIC values were determined for several derivatives, showcasing their potential as antibacterial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives have been linked to their ability to inhibit COX-2 enzyme activity. In vitro assays demonstrated that certain compounds could reduce COX-2 levels significantly compared to standard anti-inflammatory drugs like celecoxib .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Colon Cancer Treatment : A clinical trial involving patients with advanced colon cancer tested a derivative of imidazo[1,2-a]pyridine. Results indicated a reduction in tumor size and improved survival rates when combined with traditional chemotherapy agents.
- Infection Control : In a laboratory setting, 2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine demonstrated significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its utility in treating resistant infections.
Q & A
Q. What are the primary synthetic routes for preparing 2-(2-Methoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine, and how do reaction conditions influence yield?
The compound is typically synthesized via condensation of 2-aminoimidazoles with 1,3-difunctional aliphatic reagents. For example, cyclization reactions involving 2-aminoimidazole derivatives and ketones or aldehydes under acidic or thermal conditions are common . Key variables include solvent choice (e.g., acetic acid or DMF), temperature (80–120°C), and catalyst presence (e.g., POCl₃ for activating carbonyl groups). Yields can vary from 40% to 75% depending on substituent steric effects and electronic properties .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
Standard characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the imidazo[1,2-a]pyridine core and substituent positions (e.g., methoxy and trifluoromethyl groups).
- High-resolution mass spectrometry (HRMS) : To validate molecular weight and isotopic patterns.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and crystal packing, particularly for novel derivatives .
Advanced Research Questions
Q. What catalytic strategies enable selective functionalization at the C6 position of the imidazo[1,2-a]pyridine core?
Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille) are effective for introducing aryl/heteroaryl groups at the C6 position. For instance, 6-bromoimidazo[1,2-a]pyridine derivatives undergo Suzuki coupling with arylboronic acids in the presence of Pd(PPh₃)₄ and Na₂CO₃ in toluene/water, achieving >80% yield . Notably, Stille coupling with trialkylstannanes shows superior regioselectivity compared to Negishi methods, which may produce positional isomers due to competing reaction pathways .
Q. How does the trifluoromethyl group influence the compound’s bioactivity and metabolic stability?
The trifluoromethyl group enhances lipophilicity, improving membrane permeability and binding affinity to hydrophobic enzyme pockets. It also reduces metabolic degradation by cytochrome P450 enzymes, as seen in antiproliferative studies where trifluoromethyl-containing derivatives exhibited IC₅₀ values <10 µM against HepG2 and MCF-7 cell lines . Comparative SAR studies suggest that replacing CF₃ with methyl or hydrogen decreases potency by 3–5-fold .
Q. What are the challenges in analyzing degradation products of this compound under physiological conditions?
Degradation pathways (e.g., oxidative dealkylation of the methoxy group or hydrolysis of the imidazo ring) require advanced analytical tools:
Q. Can computational methods predict the binding mode of this compound to biological targets like kinases or GPCRs?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (AMBER/CHARMM) have been used to model interactions with kinase ATP-binding pockets. For example, the methoxyphenyl moiety forms π-π stacking with Phe residues, while the trifluoromethyl group stabilizes hydrophobic interactions. These models align with experimental IC₅₀ data, showing <2 Å RMSD between predicted and crystallographic poses .
Methodological Considerations
Q. What strategies mitigate side reactions during the synthesis of imidazo[1,2-a]pyridine derivatives?
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during multi-step syntheses.
- Low-temperature conditions : For electrophilic substitutions (e.g., bromination at C6), maintain −20°C to avoid over-halogenation .
- Purification techniques : Flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate pure products .
Q. How do researchers resolve contradictions in biological activity data across different studies?
Discrepancies often arise from variations in assay conditions (e.g., cell line heterogeneity, serum concentration). Standardization strategies include:
- Dose-response validation : Replicate assays with ≥3 independent experiments.
- Positive controls : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) to calibrate activity thresholds .
- Orthogonal assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .
Emerging Research Directions
Q. What novel applications are being explored for this compound beyond traditional pharmacology?
Recent studies investigate its use as:
Q. How can continuous flow chemistry improve the scalability of imidazo[1,2-a]pyridine synthesis?
Flow reactors enable precise control of exothermic reactions (e.g., cyclizations) and reduce side products. For example, a microreactor with Pd/C catalyst achieves 90% conversion in CO insertion reactions for chromenone hybrids, compared to 60% in batch systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
